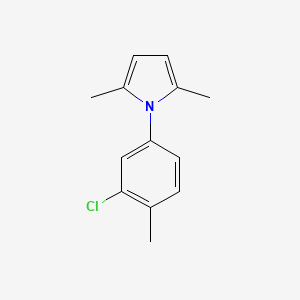

1-(3-Chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole

Description

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN/c1-9-4-7-12(8-13(9)14)15-10(2)5-6-11(15)3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHLZNDWJYOVHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=CC=C2C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-chloro-4-methylbenzaldehyde and 2,5-dimethylpyrrole.

Condensation Reaction: The 3-chloro-4-methylbenzaldehyde undergoes a condensation reaction with 2,5-dimethylpyrrole in the presence of an acid catalyst such as p-toluenesulfonic acid.

Cyclization: The resulting intermediate undergoes cyclization to form the desired pyrrole ring structure.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(3-Chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives of the compound.

Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Addition: Electrophilic addition reactions can occur at the pyrrole ring, particularly at the 2 and 5 positions, using reagents like bromine or chlorine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(3-Chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents.

- Anticancer Activity : Studies have shown that derivatives of pyrrole compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, research indicated that modifications to the pyrrole structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Materials Science

This compound is also being explored for its potential use in developing new materials with specific electronic or optical properties.

- Conductive Polymers : The incorporation of pyrrole derivatives into polymer matrices can lead to materials with enhanced conductivity. This is particularly relevant in the field of organic electronics, where such materials are utilized in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Chemical Intermediates

Due to its unique structure, this compound serves as an important intermediate in organic synthesis.

- Synthesis of Complex Molecules : The compound can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for further functionalization, enabling the introduction of various substituents that can tailor the properties of the final product.

Table 1: Summary of Applications

| Application Area | Specific Use | References |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | , |

| Materials Science | Conductive polymers | |

| Chemical Intermediates | Building blocks for complex synthesis |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of various pyrrole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting potential for further development as an anticancer drug.

Case Study 2: Conductive Polymers

Research conducted on the incorporation of pyrrole derivatives into polymer matrices demonstrated improved electrical conductivity compared to traditional materials. This advancement holds promise for applications in flexible electronics and energy storage devices.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The position and nature of substituents on the phenyl ring significantly influence physicochemical properties. Below is a comparative analysis with structurally related pyrrole derivatives:

Key Observations:

- Substituent Position : The 3-chloro-4-methylphenyl group in the target compound introduces steric and electronic effects distinct from para-substituted analogs (e.g., 4-Cl in IIIb or 4-OCH₃ in 4 ).

- Melting Points : Derivatives with polar substituents (e.g., phenethyl chain in 2k ) exhibit higher melting points (64–66°C) compared to methoxy-substituted analogs (57–59°C ).

- Spectral Data : IR and NMR profiles are highly dependent on substituents. For example, the methoxy group in compound 4 shows a characteristic singlet at δ 3.86 in ¹H NMR , while the phenethyl chain in 2k contributes to complex splitting patterns .

Functional Group Modifications and Reactivity

Carboxylic acid and aldehyde derivatives of 2,5-dimethylpyrroles demonstrate expanded utility as synthetic intermediates:

Key Observations:

- Aldehyde Derivatives : The 3-carbaldehyde group (e.g., ) increases molecular polarity (PSA = 22.0) compared to the parent compound, enhancing reactivity toward nucleophilic additions.

- Carboxylic Acid Derivatives : The 3-COOH group in compound IVb enables conjugation or salt formation, broadening pharmaceutical or material science applications.

Biological Activity

1-(3-Chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole, a compound of interest in medicinal chemistry, has been investigated for its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 233.72 g/mol. The compound features a pyrrole ring substituted with a chlorinated methylphenyl group, which is believed to contribute to its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Evidence suggests that it may inhibit certain enzymes or receptors, leading to various pharmacological effects. The precise pathways and molecular targets vary depending on the specific biological context.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study exploring derivatives of 2,5-dimethylpyrroles found that analogs of the compound demonstrated potent inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis) and multidrug-resistant strains. Selected derivatives showed promising minimal inhibitory concentration (MIC) values below 1 µg/mL against these pathogens, indicating strong antibacterial potential .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5n | <1 | Bactericidal |

| 5q | <1 | Bacteriostatic |

| 5r | <1 | Bactericidal |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that certain derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds derived from the pyrrole scaffold were found to induce apoptosis in human cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Study on Antitubercular Activity

In a significant study focused on antitubercular activity, researchers synthesized several derivatives based on the 2,5-dimethylpyrrole scaffold. These derivatives were screened for their efficacy against M. tuberculosis. The study highlighted that specific modifications to the pyrrole structure enhanced its potency against resistant strains, paving the way for future drug development .

Evaluation of Anticancer Properties

Another study evaluated the anticancer properties of various pyrrole derivatives, including this compound. The results indicated that these compounds could effectively inhibit cell proliferation in several cancer types, suggesting their potential use as chemotherapeutic agents .

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer : Synthesize analogs with substitutions at the 3-chloro or 4-methyl positions. Evaluate electronic effects via Hammett plots and steric effects using SC-XRD. Pair in vitro activity data (e.g., IC50 values) with multivariate regression models to identify key structural contributors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.